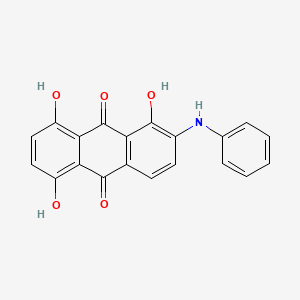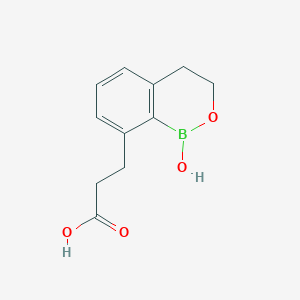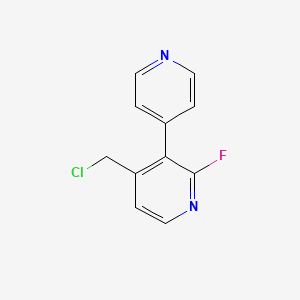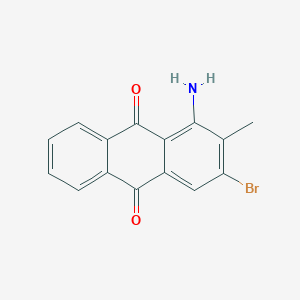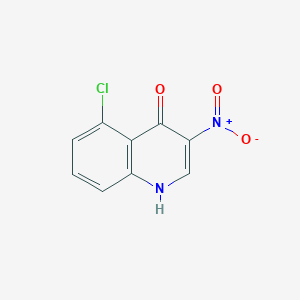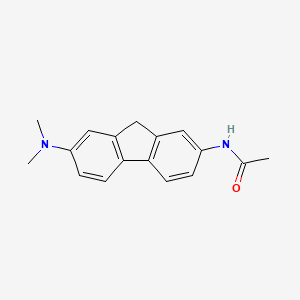
N-(7-dimethylamino-9H-fluoren-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(7-(Dimethylamino)-9H-fluoren-2-yl)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a dimethylamino group attached to a fluorene ring, which is further connected to an acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(7-(Dimethylamino)-9H-fluoren-2-yl)acetamide typically involves the reaction of 7-(dimethylamino)-9H-fluorene with acetic anhydride or acetyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of acetamide.
Industrial Production Methods: Industrial production of this compound can be achieved through a similar synthetic route, but on a larger scale. The reaction is typically carried out in a solvent such as dichloromethane or toluene, and the product is purified by recrystallization or column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: N-(7-(Dimethylamino)-9H-fluoren-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted fluorenes depending on the reagent used.
Applications De Recherche Scientifique
N-(7-(Dimethylamino)-9H-fluoren-2-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with proteins and enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-(7-(Dimethylamino)-9H-fluoren-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, which can influence the compound’s binding affinity and specificity. The fluorene ring provides a rigid and planar structure, which can enhance the compound’s ability to interact with target molecules.
Comparaison Avec Des Composés Similaires
N,N-Dimethylacetamide: A simpler amide with similar solvent properties.
N,N-Dimethylformamide: Another amide used as a solvent and reagent in organic synthesis.
Fluoren-9-one: A related fluorene derivative with different functional groups.
Uniqueness: N-(7-(Dimethylamino)-9H-fluoren-2-yl)acetamide is unique due to the presence of both the dimethylamino group and the acetamide moiety attached to the fluorene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
7596-53-4 |
|---|---|
Formule moléculaire |
C17H18N2O |
Poids moléculaire |
266.34 g/mol |
Nom IUPAC |
N-[7-(dimethylamino)-9H-fluoren-2-yl]acetamide |
InChI |
InChI=1S/C17H18N2O/c1-11(20)18-14-4-6-16-12(9-14)8-13-10-15(19(2)3)5-7-17(13)16/h4-7,9-10H,8H2,1-3H3,(H,18,20) |
Clé InChI |
SLRXLFXXTJXVQY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-Fluoro-3-hydroxyphenyl)-[4-(4-hydroxy-3-methylphenyl)phenyl]methanone](/img/structure/B13134324.png)
![[(2R,3S,4S,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-3-benzoyloxy-4-fluorothiolan-2-yl]methyl benzoate](/img/structure/B13134327.png)

![[2-[(4-chlorophenyl)-dimethylsilyl]phenyl]methyl acetate](/img/structure/B13134339.png)

